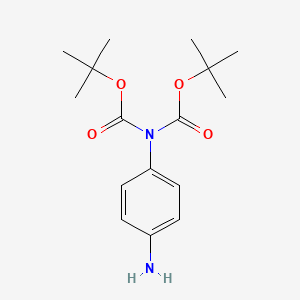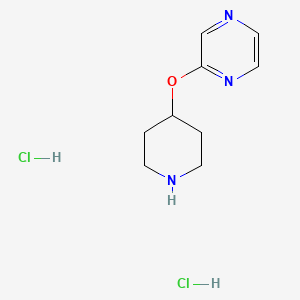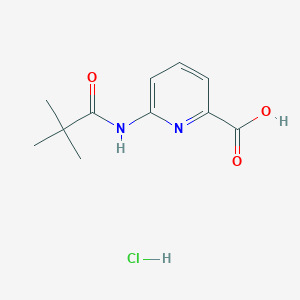
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine
Descripción general
Descripción
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (DTB-BDA) is an organic aromatic compound that is used in a variety of scientific applications. It is a colorless and odourless solid, and is soluble in most organic solvents. DTB-BDA has a wide range of applications in the fields of biochemistry, organic chemistry, and materials science. It is used in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, DTB-BDA has been used as a catalyst for a variety of reactions and as a reagent for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is not well understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of peptide bonds and the synthesis of polymers. In addition, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine can act as a base, allowing for the formation of other molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine have not been extensively studied. However, it is believed that the compound has no significant toxic effects when used in laboratory experiments. In addition, it is not known to have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has a number of advantages when used in laboratory experiments. It is relatively inexpensive and is relatively easy to obtain. In addition, it is not toxic and has no significant effects on the human body. However, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is not very soluble in water, and so it can be difficult to use in experiments that require the use of aqueous solutions.
Direcciones Futuras
The future directions for N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine are numerous. One of the most promising applications of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is in the synthesis of peptides and other molecules. In addition, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new catalysts for a variety of reactions. Additionally, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new methods for the synthesis of organic compounds. Finally, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new methods for the synthesis of drugs and other compounds.
Aplicaciones Científicas De Investigación
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has a wide range of scientific research applications. It can be used as a reagent in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine can be used as a catalyst for a variety of reactions, including the formation of peptide bonds and the synthesis of polymers. N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine can also be used as a protecting group for amino acids, peptides, and other molecules. In addition, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has been used in the synthesis of a variety of drugs and other compounds.
Propiedades
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHHUDUEAJVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592150 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | |
CAS RN |
883554-90-3 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)








